molecular formula C20H26ClN3O3 B12765471 N-(3-(2,2,5,5-Tetramethyl-3-pyrroline-3-carbonyl)aminopropyl)phthalimide CAS No. 93799-04-3

N-(3-(2,2,5,5-Tetramethyl-3-pyrroline-3-carbonyl)aminopropyl)phthalimide

Cat. No.: B12765471
CAS No.: 93799-04-3
M. Wt: 391.9 g/mol
InChI Key: SBDGLOCJEHFMLX-UHFFFAOYSA-N
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Description

N-(3-(2,2,5,5-Tetramethyl-3-pyrroline-3-carbonyl)aminopropyl)phthalimide is a complex organic compound that features a unique structure combining a pyrroline ring with a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2,2,5,5-Tetramethyl-3-pyrroline-3-carbonyl)aminopropyl)phthalimide typically involves multiple steps. One common approach is to start with the preparation of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide, which can be synthesized through the reaction of 2,2,5,5-tetramethyl-3-pyrroline with a suitable carboxylating agent . This intermediate is then reacted with 3-aminopropylphthalimide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2,2,5,5-Tetramethyl-3-pyrroline-3-carbonyl)aminopropyl)phthalimide can undergo various chemical reactions, including:

    Oxidation: The pyrroline ring can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrroline ring can yield nitroxide radicals, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

N-(3-(2,2,5,5-Tetramethyl-3-pyrroline-3-carbonyl)aminopropyl)phthalimide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(2,2,5,5-Tetramethyl-3-pyrroline-3-carbonyl)aminopropyl)phthalimide involves its interaction with specific molecular targets. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. For example, its derivatives have been shown to affect ion channels in cardiac cells, leading to antiarrhythmic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(2,2,5,5-Tetramethyl-3-pyrroline-3-carbonyl)aminopropyl)phthalimide is unique due to its combination of a pyrroline ring and a phthalimide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

93799-04-3

Molecular Formula

C20H26ClN3O3

Molecular Weight

391.9 g/mol

IUPAC Name

N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;hydrochloride

InChI

InChI=1S/C20H25N3O3.ClH/c1-19(2)12-15(20(3,4)22-19)16(24)21-10-7-11-23-17(25)13-8-5-6-9-14(13)18(23)26;/h5-6,8-9,12,22H,7,10-11H2,1-4H3,(H,21,24);1H

InChI Key

SBDGLOCJEHFMLX-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(N1)(C)C)C(=O)NCCCN2C(=O)C3=CC=CC=C3C2=O)C.Cl

Origin of Product

United States

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